(3S,4S)-tert-butyl 3-(benzyl(benzyloxycarbonyl)amino)-4-ethoxypyrrolidine-1-carboxylate
Overview
Description
“(3S,4S)-tert-butyl 3-(benzyl(benzyloxycarbonyl)amino)-4-ethoxypyrrolidine-1-carboxylate” is a complex organic compound. It is related to "(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate" , which has a molecular weight of 234.3 .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a total of 69 bonds, including 37 non-H bonds, 16 multiple bonds, 10 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 2 (thio-) carbamate(s) (aliphatic), and 1 sulfonate .Scientific Research Applications
Large-Scale Preparation from L-Aspartic Acid
Yoshida et al. (1996) describe a method for synthesizing (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale. This synthesis involves multiple steps, including methylation, reduction, protection, and hydrogenolysis, demonstrating the compound's applicability in complex organic syntheses (Yoshida et al., 1996).
Use in Stereoselective Carbon-Carbon Bond Formation
Kubo et al. (1997) developed a method for stereoselective carbon-carbon bond formation using a related compound, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, as a chiral auxiliary. This method is significant for synthesizing chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, highlighting the compound's role in producing biologically active compounds (Kubo et al., 1997).
Synthesis and Characterization from L-Serine
Khadse and Chaudhari (2015) report on the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives from L-serine, demonstrating another synthesis route for related compounds. This process involves protecting the amino terminal, cyclization, and Swern Oxidation, underscoring the compound's versatility in medicinal chemistry (Khadse & Chaudhari, 2015).
Synthesis for Edeine Analogs
Czajgucki et al. (2003) detail the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are useful for synthesizing edeine analogs. The paper demonstrates the compound's application in generating new asymmetric carbon atoms, essential for producing specific pharmaceutical agents (Czajgucki et al., 2003).
Mechanism and Application in tert-Butyloxycarbonyl Group Migration
Xue and Silverman (2010) explored a tert-butyloxycarbonyl (Boc) group migration mechanism in a similar compound, providing insights into the intricate chemical reactions involved in synthesizing complex molecules. This research emphasizes the compound's role in understanding and improving pharmaceutical synthesis processes (Xue & Silverman, 2010).
Safety and Hazards
The safety data sheet for a related compound, “(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl (3S,4S)-3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-5-31-23-18-27(24(29)33-26(2,3)4)17-22(23)28(16-20-12-8-6-9-13-20)25(30)32-19-21-14-10-7-11-15-21/h6-15,22-23H,5,16-19H2,1-4H3/t22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYKZPAVJQYHP-GOTSBHOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109281 | |
Record name | 1,1-Dimethylethyl (3S,4S)-3-ethoxy-4-[[(phenylmethoxy)carbonyl](phenylmethyl)amino]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401109281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
708273-39-6 | |
Record name | 1,1-Dimethylethyl (3S,4S)-3-ethoxy-4-[[(phenylmethoxy)carbonyl](phenylmethyl)amino]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708273-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S,4S)-3-ethoxy-4-[[(phenylmethoxy)carbonyl](phenylmethyl)amino]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401109281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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